2,6-Dimethylbenzenethiol
Overview
Description
2, 6-Dimethylbenzenethiol, also known as 2, 6-dimethyl thiophenol or 2, 6-xylenethiol, belongs to the class of organic compounds known as thiophenols. Thiophenols are compounds containing a thiophenol ring, which a phenol derivative obtained by replacing the oxygen atom from the hydroxyl group (attached to the benzene) by a sulfur atom. 2, 6-Dimethylbenzenethiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 6-dimethylbenzenethiol is primarily located in the membrane (predicted from logP). 2, 6-Dimethylbenzenethiol has a meaty, metallic, and phenolic taste.
Mechanism of Action
Target of Action
2,6-Dimethylthiophenol, also known as 2,6-Dimethylbenzenethiol, is a chemical compound with the molecular formula (CH3)2C6H3SH
It’s noted that it may have an impact on the respiratory system .
Mode of Action
It’s known that the compound was used in the synthesis of (2,6-Me2C6H3S)2Pb
by reacting with Pb(OAc)2
. This suggests that it can interact with lead(II) acetate to form a new compound.
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, have been reported . It’s noted that the compound has a high GI absorption and is BBB permeant .
Result of Action
It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethylthiophenol. For instance, it’s recommended to store the compound in a well-ventilated place, keep the container tightly closed, and avoid exposure to heat, sparks, open flames, or hot surfaces .
Biochemical Analysis
Cellular Effects
It is known that thiophenols can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a thiophenol, it is expected to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2,6-dimethylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLJODDRBGKIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059477 | |
Record name | Benzenethiol, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
122.00 °C. @ 50.00 mm Hg | |
Record name | 2,6-Dimethylbenzenethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
Record name | 2,6-Dimethylbenzenethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
118-72-9 | |
Record name | 2,6-Dimethylbenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl thiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenethiol, 2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenethiol, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylbenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIMETHYLTHIOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A223G78P4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,6-Dimethylbenzenethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-dimethylbenzenethiol behave as a ligand in transition metal complexes?
A: this compound acts as a monodentate ligand coordinating through its sulfur atom to transition metals like ruthenium and rhenium. The steric bulk of the two methyl groups adjacent to the sulfur atom can influence the geometry and reactivity of the resulting complexes. For example, in the complex [Re(SC6H3Me2-2,6)(3)(PPh(3))] [], the 2,6-dimethylbenzenethiolate ligands adopt a trigonal-bipyramidal geometry around the rhenium center, with a weak agostic interaction between a thiolate methyl group and the metal. This complex demonstrates reactivity with ligands like MeCN and Bu(t)NC. []
Q2: Can this compound participate in C-H bond activation reactions?
A: Yes, research has shown that this compound can undergo sp3 C-H bond cleavage at the ortho-methyl group when reacted with certain ruthenium(II) complexes. This reaction leads to the formation of thiaruthenacycle complexes, with the sulfur and the activated methyl carbon both bound to the ruthenium center. [, ]
Q3: What is the role of this compound in organic synthesis?
A: this compound is a valuable reagent in the synthesis of various organic compounds. One notable application is its use in preparing tris(arylthio)cyclopropenyl cations, which can further react to form complex molecules like 1,1,2,3,3-pentakis(arylthio)-1-propenes and 1,1,2,5,6,6-hexakis(arylthio)-(3E)-1,3,5-hexatrienes. []
Q4: Are there any advantages of using this compound as a leaving group in carbohydrate chemistry?
A: Yes, 2,6-dimethylphenyl (DMP) thioglycosides, where this compound acts as the leaving group, exhibit reduced aglycon transfer compared to other thioglycosides. This characteristic is particularly beneficial in complex glycosylation reactions, such as solid-phase synthesis and carbohydrate library construction, where minimizing side reactions is crucial. []
Q5: What is the impact of the steric bulk of this compound on its coordination chemistry?
A: The two methyl groups in the ortho positions create steric hindrance around the sulfur atom, influencing the coordination behavior of this compound. This steric effect can be observed in the formation of lead(II) complexes. While less bulky thiolates like benzenethiolate readily form polymeric structures with lead(II) due to intermolecular Pb...S interactions, the use of 2,6-dimethylbenzenethiolate restricts these interactions, leading to the formation of monomeric or one-dimensional polymeric structures, particularly in the presence of amine ligands. []
Q6: How does the presence of this compound in a molecule influence its spectroscopic properties?
A: The presence of this compound can be identified using techniques like 1H and 13C NMR spectroscopy. The distinct chemical shifts associated with the aromatic protons and the methyl groups provide valuable information about the molecule's structure and environment. []
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